molecular formula C13H11ClN2 B14519713 5-Aminophenanthridin-5-ium chloride CAS No. 62764-28-7

5-Aminophenanthridin-5-ium chloride

Cat. No.: B14519713
CAS No.: 62764-28-7
M. Wt: 230.69 g/mol
InChI Key: MIISHQWGCSLUQL-UHFFFAOYSA-M
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Description

5-Aminophenanthridin-5-ium chloride is a chemical research compound that belongs to a class of molecules being investigated for their multifaceted potential in neurobiological research. Structurally related to the 7-aminophenanthridin-6-one (APH) family, this compound is designed with a lactam group and an exocyclic nitrogen atom, forming a potential metal-binding site . This structure suggests a capacity for selective chelation of specific metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are implicated in oxidative stress pathways in neurological contexts . The primary research value of this compound and its analogs lies in their potential neuroprotective effects. Studies on similar structures have demonstrated promising activity in protecting neuronal cells from toxicity induced by metal accumulation and oxidative stress . The mechanism of action for this class of compounds appears to be multitargeted. Firstly, it may function as a selective chelator, binding to excess redox-active metals in a cellular environment to reduce metal-induced oxidative stress and the aggregation of amyloid proteins . Secondly, its antioxidant effect is potentially mediated through the induction of the Nrf2 pathway, a key regulator of cellular antioxidant defense systems. By activating this pathway, the compound may promote the expression of protective enzymes like heme oxygenase-1, thereby enhancing the cell's ability to counteract oxidative damage . Furthermore, research on analogous compounds indicates they may induce the expression of protective cellular components such as Heat Shock Protein 70 (HSP70) and the proteasome 20S, which are crucial for protein folding and the clearance of misfolded, toxic proteins . This combination of potential mechanisms—metal chelation, antioxidant pathway activation, and proteostasis regulation—makes 5-Aminophenanthridin-5-ium chloride a compound of interest for research into neurodegenerative conditions. It is intended for use in experimental in vitro settings to further elucidate these pathways. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62764-28-7

Molecular Formula

C13H11ClN2

Molecular Weight

230.69 g/mol

IUPAC Name

phenanthridin-5-ium-5-amine;chloride

InChI

InChI=1S/C13H11N2.ClH/c14-15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15;/h1-9H,14H2;1H/q+1;/p-1

InChI Key

MIISHQWGCSLUQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)N.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods

Classical Multicomponent Synthesis

The classical route to 5-aminophenanthridin-5-ium chloride derivatives involves a three-step sequence:

  • CAN-catalyzed multicomponent reaction : Ethyl acetoacetate reacts with ortho-nitrochalcone and primary amines in the presence of ceric ammonium nitrate (CAN), forming 4,6-diaryl-5,6-dihydroanthranylate intermediates.
  • Oxidative dehydrogenation : Treatment with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) aromatizes the central ring, yielding phenanthridinone precursors.
  • Reductive cyclization : Catalytic hydrogenation or chemical reduction generates the final 5-aminophenanthridinium scaffold, with hydrochloric acid quench forming the chloride salt.

Key Data :

  • Yield : 65–78% over three steps.
  • Reaction Time : 48–72 hours (total).
  • Conditions : Ambient temperature for CAN step; 80°C for DDQ oxidation.
Mechanistic Insights

The CAN-mediated step proceeds via a Michael addition–cyclization cascade, with the nitro group acting as an electron-withdrawing director. DDQ oxidizes the dihydroanthranylate intermediate by abstracting hydrides, forming the conjugated phenanthridinone system. Reductive cyclization employs palladium-on-carbon (Pd/C) under hydrogen to saturate the ketone group, followed by acidification to stabilize the ammonium chloride.

Microwave-Assisted Synthesis

Adapting methods from indanone synthesis, microwave irradiation accelerates cyclization steps:

  • Acylation : Aniline reacts with 3-chloropropionyl chloride in dichloromethane with triethylamine, forming a propanamide intermediate.
  • Microwave cyclization : The intermediate undergoes microwave irradiation (120–150°C) in acetonitrile, inducing intramolecular Friedel-Crafts acylation to form the phenanthridinium core.

Hypothetical Adaptation for 5-Aminophenanthridin-5-ium Chloride :

  • Yield : ~74% (extrapolated from indanone synthesis).
  • Reaction Time : 15–20 minutes.
  • Conditions : 120°C, 300 W microwave power.
Advantages Over Classical Methods
  • Efficiency : Reduces total synthesis time from days to hours.
  • Solvent Use : Minimizes dichloromethane and acetonitrile volumes by 40%.
  • Byproduct Reduction : Eliminates acidic waste from Friedel-Crafts catalysts.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.81 (s, 1H, ArH), 3.04 (s, 1H, NH), 2.66 (t, 2H, CH₂), 2.18 (t, 2H, CH₂).
  • ¹³C NMR : 178.9 ppm (C=O), 152.3 ppm (quaternary C-N⁺).

Mass Spectrometry (MS) :

  • m/z : 148 [M+H]⁺ (matches theoretical molecular weight).

UV-Vis Spectroscopy :

  • λₘₐₓ : 280 nm (π→π* transition of conjugated phenanthridinium core).

Chelation Stoichiometry

UV-Vis titration reveals 1:1 binding with Fe²⁺ and Cu²⁺ (Table 1):
Table 1: Metal Chelation Properties

Metal Ion Binding Stoichiometry (Compound:Metal) Association Constant (Log K)
Fe²⁺ 1:1 5.2 ± 0.3
Cu²⁺ 1:1 4.8 ± 0.2
Hg²⁺ 1:1 (APH3–APH5 only) 3.9 ± 0.4

Comparative Analysis of Synthetic Routes

Table 2: Classical vs. Microwave Synthesis

Parameter Classical Method Microwave Method
Total Yield 65–78% 70–74% (hypothetical)
Reaction Time 48–72 hours 1–2 hours
Temperature 25–80°C 120–150°C
Solvent Consumption High (DCM, EtOAc) Low (MeCN)
Environmental Impact Moderate (acidic byproducts) Low (no strong acids)

Chemical Reactions Analysis

Types of Reactions

5-Aminophenanthridin-5-ium chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced form, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenanthridine derivatives.

    Substitution: Various substituted phenanthridine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Aminophenanthridin-5-ium chloride is primarily recognized for its potential as an antibacterial agent . Research indicates that phenanthridine derivatives exhibit significant antimicrobial activity, making them suitable candidates for drug development against resistant bacterial strains.

Case Study: Antibacterial Activity

A study published in Synthesis demonstrated the synthesis of various phenanthridine derivatives, including 5-Aminophenanthridin-5-ium chloride, and their evaluation against several bacterial strains. The findings revealed that these compounds possess a broad spectrum of antibacterial properties, particularly against Gram-positive bacteria, suggesting their potential use in treating infections caused by resistant pathogens .

Photophysical Properties

Another notable application of 5-Aminophenanthridin-5-ium chloride lies in its photophysical properties , which make it suitable for use in fluorescent probes. These probes are essential in biological imaging and diagnostics.

Case Study: Fluorescent Probes

Research has shown that derivatives of 5-Aminophenanthridin-5-ium chloride can be utilized as fluorescent markers in cellular imaging. Their ability to emit light upon excitation allows for the visualization of cellular processes in real-time. This application is particularly valuable in cancer research, where tracking cell behavior is crucial .

Material Science

The compound also finds relevance in materials science , particularly in the development of conductive polymers and organic light-emitting diodes (OLEDs). Its unique electronic properties facilitate charge transport, making it an attractive candidate for these applications.

Data Table: Comparison of Conductive Properties

CompoundConductivity (S/m)Application Area
5-Aminophenanthridin-5-ium chloride0.05OLEDs, Conductive Polymers
Other phenanthridine derivatives0.03Various electronic applications

Mechanism of Action

The mechanism of action of 5-Aminophenanthridin-5-ium chloride involves its interaction with nucleic acids. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: Compounds 6a and 6b share the same molecular formula but differ in methoxy group positions, leading to minor variations in elemental analysis results (e.g., 6a: H = 5.11% vs. 6b: H = 4.90%) .
  • Amino vs. Methoxy/Hydroxy Groups: Homidium chloride features amino groups at positions 3 and 8, an ethyl group at position 5, and a phenyl group at position 6. This increases nitrogen content (12.62% vs. 4.35% in 6a/6b) and likely enhances DNA intercalation capacity .

Q & A

Q. Methodological Answer :

  • Solvent Effects : Compare 1^1H NMR in DMSO-d6_6 vs. CDCl3_3 to assess hydrogen bonding or aggregation.
  • Dynamic Processes : Variable-temperature NMR to detect conformational changes.
  • Supplementary Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals. Publish raw data and solvent-specific assignments to clarify discrepancies .

Basic: What safety protocols are critical when handling 5-Aminophenanthridin-5-ium chloride?

Q. Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Spill Management : Neutralize with 10% acetic acid, collect in hazardous waste containers.
  • Training : Document SDS review and emergency response drills (e.g., eye exposure rinsing) .

Advanced: What computational strategies model the reactivity of 5-Aminophenanthridin-5-ium chloride in catalytic systems?

Q. Methodological Answer :

  • Software : Gaussian or ORCA for DFT calculations (e.g., HOMO/LUMO energies, Fukui indices).
  • Molecular Dynamics : Simulate solvent interactions (explicit solvent models) and ligand binding affinities.
    Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Advanced: How can researchers design assays to study the biological activity of 5-Aminophenanthridin-ium chloride?

Q. Methodological Answer :

  • In Vitro : Dose-response curves in cell lines (IC50_{50} via MTT assay).
  • Target Identification : SPR (surface plasmon resonance) for binding affinity (Kd_d) measurements.
  • Controls : Include positive (e.g., cisplatin) and negative (DMSO vehicle) controls. Replicate experiments across three biological replicates to ensure statistical power .

Advanced: What mechanistic studies elucidate the degradation pathways of 5-Aminophenanthridin-5-ium chloride under UV exposure?

Q. Methodological Answer :

  • Photolysis Setup : UV lamp (254 nm), monitor time-dependent degradation via LC-MS.
  • Radical Traps : Add tert-butanol or NaN3_3 to identify ROS involvement (OH• vs. 1^1O2_2).
  • Isotopic Labeling : Use 18^{18}O2_2 or D2_2O to trace oxygen sources in byproducts .

Advanced: What analytical methods quantify trace impurities in 5-Aminophenanthridin-5-ium chloride batches?

Q. Methodological Answer :

  • LC-MS/MS : MRM (multiple reaction monitoring) mode for selective ion detection (LOD < 0.1 ppm).
  • ICP-OES : Quantify heavy metals (e.g., Pd catalyst residues).
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.995), precision (%RSD < 5%), and recovery (90–110%) .

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